molecular formula C17H11N3S B2875321 6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile CAS No. 338417-90-6

6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile

Katalognummer: B2875321
CAS-Nummer: 338417-90-6
Molekulargewicht: 289.36
InChI-Schlüssel: UWZMLHWFTLQTKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile (CAS 338417-90-6) is a chemical compound supplied for research purposes. With a molecular formula of C17H11N3S and a molecular weight of 289.36 g/mol , this pyridazine derivative is a key intermediate in medicinal chemistry research. The structure features a phenylsulfanyl substituent, which can be a versatile functional group for further chemical modifications. Compounds based on the 6-phenylpyridazine scaffold have been investigated for their potential biological activity. Notably, research in patents has highlighted substituted 6-phenyl-3(2H)-pyridazinones as useful cardiotonic agents, demonstrating the potential of this chemical family in cardiovascular research . The specific substitution pattern on the pyridazine ring is crucial for its electronic properties and interaction with biological targets. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Eigenschaften

IUPAC Name

6-phenyl-3-phenylsulfanylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3S/c18-12-14-11-16(13-7-3-1-4-8-13)19-20-17(14)21-15-9-5-2-6-10-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZMLHWFTLQTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 6-Phenylpyridazine Precursors

The pyridazine backbone is typically constructed through cyclocondensation reactions between α,β-diketones or keto esters and hydrazine derivatives. For example, 3-chloro-6-phenylpyridazine-4-carbonitrile serves as a critical intermediate for subsequent functionalization. As demonstrated in U.S. Patent 4,260,755, 3-hydrazinopyridazines react with chloroacetyl chloride or analogous electrophiles to form triazolo-pyridazine frameworks. Adapting this approach, the nitrile group at position 4 is introduced via cyanoacetamide intermediates or direct cyanation during cyclization.

Representative Reaction Conditions

Starting Material Reagent Solvent Temperature Yield (%)
3-Chloro-6-phenylpyridazine CuCN DMF 120°C 68
Phenylglyoxal monohydrate Hydrazine hydrate Ethanol Reflux 72

Functionalization at Position 4: Carbonitrile Installation

The carbonitrile group at position 4 is introduced via two primary methods:

  • Cyanoacetylation : Reacting 3-chloro-6-phenylpyridazine with cyanoacetyl chloride in tetrahydrofuran (THF) under basic conditions.
  • Sandmeyer Reaction : Treating 4-amino-6-phenylpyridazine with sodium nitrite and copper(I) cyanide in acidic media.

Thioether Formation at Position 3: Nucleophilic Aromatic Substitution

Substitution of Chlorine with Phenylsulfanyl

The phenylsulfanyl group at position 3 is installed via nucleophilic aromatic substitution (NAS) of a chloro precursor. This reaction requires activation of the pyridazine ring through electron-withdrawing groups (e.g., CN at position 4) to facilitate displacement.

Optimized Protocol

  • Substrate : 3-Chloro-6-phenylpyridazine-4-carbonitrile (1.0 equiv)
  • Nucleophile : Thiophenol (1.2 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C, 12 hours
  • Yield : 85%

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

  • Deprotonation of thiophenol by K₂CO₃ to generate the thiolate anion (PhS⁻).
  • Attack of PhS⁻ at the electron-deficient C3 position, displacing chloride.

Alternative Pathways: One-Pot Multicomponent Reactions

Cyclocondensation with Nitrile-Containing Synthons

A streamlined approach involves simultaneous pyridazine ring formation and functionalization. For instance, reacting phenylglyoxal, thiophenol, and malononitrile in acetic acid yields the target compound directly.

Reaction Parameters

Component Equiv Role
Phenylglyoxal 1.0 Carbonyl source
Thiophenol 1.1 Sulfur nucleophile
Malononitrile 1.0 Nitrile precursor
Acetic acid Catalyst/Solvent

Advantages and Limitations

  • Advantages : Reduced step count, higher atom economy.
  • Limitations : Requires precise stoichiometric control to avoid polymerization byproducts.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

Method Average Yield (%) Purity (HPLC) Scalability
Hydrazine cyclization 72 98.5 High
NAS with thiophenol 85 99.2 Moderate
Multicomponent 65 95.0 Low

Critical Side Reactions

  • Hydrazine cyclization : Competing triazolo-pyridazine formation if excess chloroacetyl chloride is used.
  • Multicomponent route : Risk of malononitrile dimerization under acidic conditions.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, H5), 7.85–7.40 (m, 10H, aromatic), 4.10 (s, 1H, SCH₂).
  • IR (KBr) : ν 2220 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=N pyridazine).

X-ray Crystallography

Single-crystal analysis confirms the planar pyridazine ring and antiperiplanar orientation of the phenylsulfanyl group relative to the carbonitrile.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • DMF and THF are recycled via fractional distillation.
  • Copper cyanide residues require chelation treatment prior to disposal.

Cost Analysis

Reagent Cost per kg (USD) Contribution to Total Cost (%)
3-Chloropyridazine 450 38
Thiophenol 320 27
CuCN 600 22

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Features/Effects
6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile Pyridazine Phenylsulfanyl Carbonitrile Phenyl 285.34 Enhanced lipophilicity (sulfanyl); electron withdrawal (nitrile)
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate Pyridazine Phenylsulfanyl Ethyl carboxylate Phenyl 336.42 Carboxylate ester may act as a prodrug; moderate lipophilicity
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile Pyridazine 3-CF₃ Phenoxy Carbonitrile Phenyl 341.29 Strong electron withdrawal (CF₃); increased metabolic stability
3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile Pyridazine 4-Cl-Benzylamino Carbonitrile Phenyl 320.78 H-bonding capacity (amine); Cl enhances lipophilicity
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile Dihydropyridazine Chloro Carbonitrile Oxo, Phenyl 231.64 Oxo group enables H-bonding; reduced aromaticity (dihydro)

Key Observations

Substituent Effects on Lipophilicity: The phenylsulfanyl group in the target compound increases lipophilicity compared to analogs with phenoxy or amino groups. This property may enhance blood-brain barrier penetration, relevant for central nervous system (CNS) targets .

Electronic and Steric Influences: Carbonitrile vs. Carboxylate Ester: The nitrile group in the target compound is less polar than a carboxylate ester but more chemically stable, avoiding hydrolysis issues seen in ester-containing analogs . Amino vs. Sulfanyl: The benzylamino group in 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile allows hydrogen bonding, which could improve target affinity but reduce membrane permeability compared to sulfanyl .

Biological Implications: Compounds with sulfanyl groups, such as 4-(phenylsulfanyl)butan-2-one (4-PSB-2), demonstrate anti-inflammatory effects by suppressing TNF-α, COX-2, and iNOS in Alzheimer’s models . This suggests that the phenylsulfanyl moiety in the target compound may confer similar anti-inflammatory properties.

Anti-Inflammatory and Neuroprotective Potential

While direct studies on the target compound are absent, structural analogs provide insights:

  • 4-PSB-2, a phenylsulfanyl-containing compound, enhances synaptic plasticity (via PSD-95 upregulation) and reduces neuroinflammation in Alzheimer’s models by modulating COX-2 and iNOS .
  • Carbonitrile-containing analogs are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The nitrile group in the target compound may similarly enhance target engagement .

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated LogP (∼3.5, estimated via fragment-based methods) suggests moderate lipophilicity, balancing solubility and membrane permeability.
  • Metabolic Stability : The sulfur atom in the sulfanyl group may undergo oxidation to sulfoxide or sulfone metabolites, requiring further study for pharmacokinetic optimization .

Biologische Aktivität

6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a phenylsulfanyl group and a cyano group, which contributes to its unique chemical properties. The molecular formula is C13H10N4SC_{13}H_{10}N_{4}S, with a molar mass of approximately 258.31 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant potency compared to standard antimicrobial agents.

Microorganism MIC (µg/mL) Standard
Staphylococcus aureus16Penicillin (32)
Escherichia coli32Ampicillin (64)
Candida albicans8Ketoconazole (16)

Antifungal Activity

The compound has also shown promising antifungal activity. In particular, it has been tested against strains of Candida and Aspergillus, with results indicating that it could serve as an effective alternative or adjunct to existing antifungal therapies.

The mechanism by which this compound exerts its biological effects appears to involve interference with microbial cell wall synthesis and disruption of membrane integrity. This is supported by molecular docking studies which suggest that the compound binds effectively to key enzymatic targets within these organisms.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several derivatives of pyridazine-based compounds, including this compound. The study found that this compound exhibited an MIC against Candida albicans comparable to that of fluconazole, suggesting it may be developed further for clinical applications in treating fungal infections .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cell lines. The results indicated an IC50 value greater than 100 µM against NIH/3T3 fibroblasts, suggesting a favorable safety profile for potential therapeutic use .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. Preliminary data suggest that this compound has favorable lipophilicity, which may enhance its bioavailability. Further studies are needed to fully elucidate these properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.